Cas no 1337329-76-6 (1-(2,3-dihydro-1H-indol-7-yl)ethan-1-amine)

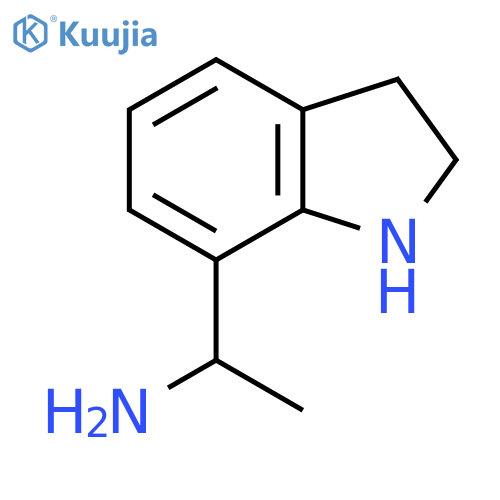

1337329-76-6 structure

商品名:1-(2,3-dihydro-1H-indol-7-yl)ethan-1-amine

CAS番号:1337329-76-6

MF:C10H14N2

メガワット:162.231562137604

MDL:MFCD24492919

CID:5685175

PubChem ID:76222603

1-(2,3-dihydro-1H-indol-7-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- EN300-24501949

- 1-(2,3-dihydro-1H-indol-7-yl)ethan-1-amine

- 1337329-76-6

-

- MDL: MFCD24492919

- インチ: 1S/C10H14N2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-4,7,12H,5-6,11H2,1H3

- InChIKey: XDUWJVPGYXLYJB-UHFFFAOYSA-N

- ほほえんだ: N1CCC2C=CC=C(C(C)N)C1=2

計算された属性

- せいみつぶんしりょう: 162.115698455g/mol

- どういたいしつりょう: 162.115698455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 38Ų

1-(2,3-dihydro-1H-indol-7-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24501949-0.05g |

1-(2,3-dihydro-1H-indol-7-yl)ethan-1-amine |

1337329-76-6 | 95% | 0.05g |

$1056.0 | 2024-06-19 | |

| Enamine | EN300-24501949-0.5g |

1-(2,3-dihydro-1H-indol-7-yl)ethan-1-amine |

1337329-76-6 | 95% | 0.5g |

$1207.0 | 2024-06-19 | |

| Enamine | EN300-24501949-5.0g |

1-(2,3-dihydro-1H-indol-7-yl)ethan-1-amine |

1337329-76-6 | 95% | 5.0g |

$3645.0 | 2024-06-19 | |

| Enamine | EN300-24501949-0.1g |

1-(2,3-dihydro-1H-indol-7-yl)ethan-1-amine |

1337329-76-6 | 95% | 0.1g |

$1106.0 | 2024-06-19 | |

| Enamine | EN300-24501949-2.5g |

1-(2,3-dihydro-1H-indol-7-yl)ethan-1-amine |

1337329-76-6 | 95% | 2.5g |

$2464.0 | 2024-06-19 | |

| Enamine | EN300-24501949-5g |

1-(2,3-dihydro-1H-indol-7-yl)ethan-1-amine |

1337329-76-6 | 5g |

$3645.0 | 2023-09-15 | ||

| Enamine | EN300-24501949-0.25g |

1-(2,3-dihydro-1H-indol-7-yl)ethan-1-amine |

1337329-76-6 | 95% | 0.25g |

$1156.0 | 2024-06-19 | |

| Enamine | EN300-24501949-10.0g |

1-(2,3-dihydro-1H-indol-7-yl)ethan-1-amine |

1337329-76-6 | 95% | 10.0g |

$5405.0 | 2024-06-19 | |

| Enamine | EN300-24501949-1.0g |

1-(2,3-dihydro-1H-indol-7-yl)ethan-1-amine |

1337329-76-6 | 95% | 1.0g |

$1256.0 | 2024-06-19 | |

| Enamine | EN300-24501949-1g |

1-(2,3-dihydro-1H-indol-7-yl)ethan-1-amine |

1337329-76-6 | 1g |

$1256.0 | 2023-09-15 |

1-(2,3-dihydro-1H-indol-7-yl)ethan-1-amine 関連文献

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487

1337329-76-6 (1-(2,3-dihydro-1H-indol-7-yl)ethan-1-amine) 関連製品

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量